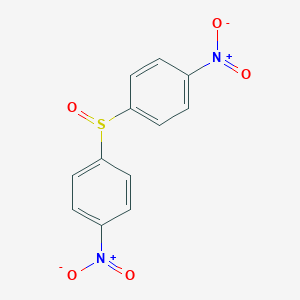

Bis(p-nitrophenyl) sulfoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-(4-nitrophenyl)sulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5S/c15-13(16)9-1-5-11(6-2-9)20(19)12-7-3-10(4-8-12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPAYJWJHKMOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170298 | |

| Record name | Benzene, 1,1'-sulfinylbis(4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-38-5 | |

| Record name | 1,1′-Sulfinylbis[4-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoxide, bis(p-nitrophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC154268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC82906 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfinylbis(4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(p-nitrophenyl) sulfoxide CAS number 1774-38-5

An In-depth Technical Guide to Bis(p-nitrophenyl) sulfoxide (CAS 1774-38-5)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide in-depth insights into the compound's synthesis, characterization, reactivity, and safe handling, grounded in established chemical principles.

Core Compound Identity and Physicochemical Profile

This compound, also known as 4,4'-Sulfinylbis(nitrobenzene), is an aromatic sulfoxide characterized by two p-nitrophenyl groups attached to a sulfinyl functional group. This structure imparts specific electronic and chemical properties that are of interest in synthetic chemistry.

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: 4,4'-Sulfinylbis(nitrobenzene); Bis-(4-nitro-phenyl) Sulfoxide; 1-Nitro-4-(4-nitrophenyl)sulfinylbenzene; 4,4'-Dinitrodiphenyl Sulfoxide.[1]

-

CAS Number: 1774-38-5[1]

The fundamental physicochemical properties of this compound are summarized below. These data are critical for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₅S | Pharmaffiliates[1] |

| Molecular Weight | 292.27 g/mol | Pharmaffiliates[1] |

| Appearance | Pale yellow to yellow crystalline powder (Predicted) | Inferred from related compounds |

| Solubility | Slightly soluble in Acetonitrile, DMSO (Predicted) | Inferred from Bis(4-nitrophenyl) sulfone[2] |

| Storage | 2-8°C, Refrigerator | Pharmaffiliates[1] |

Synthesis and Purification Workflow

The synthesis of sulfoxides is a cornerstone transformation in organic chemistry, often pivotal in the development of pharmaceuticals and fine chemicals.[3] this compound is most logically and commonly prepared via the controlled oxidation of its corresponding sulfide precursor, Bis(p-nitrophenyl) sulfide (CAS 1223-31-0).

Synthetic Pathway: Controlled Oxidation

The choice of an oxidizing agent is critical to prevent over-oxidation to the corresponding sulfone, Bis(p-nitrophenyl) sulfone (CAS 1156-50-9). A common and effective method involves using hydrogen peroxide in a suitable solvent like glacial acetic acid. This system provides a balance of reactivity and selectivity.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting sulfide spot and the appearance of a new, more polar sulfoxide spot.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Bis(p-nitrophenyl) sulfide (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: Slowly add hydrogen peroxide (30% aqueous solution, ~1.1 eq.) dropwise to the stirred solution at room temperature. The exotherm should be managed; if necessary, use an ice bath to maintain the temperature below 30°C.

-

Causality Insight: Dropwise addition is crucial to control the reaction rate and temperature, minimizing the risk of over-oxidation to the sulfone.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The sulfoxide product will have a lower Rf value than the starting sulfide.

-

Work-up: Once the starting material is consumed (typically 2-4 hours), pour the reaction mixture into a beaker of cold water.

-

Precipitation & Isolation: The crude this compound will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol to remove non-polar impurities.

Purification Protocol: Recrystallization

Recrystallization is the preferred method for purifying the crude product. The choice of solvent is paramount and should be determined empirically, but ethanol or an ethanol/water mixture is a good starting point.

-

Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic methods are standard.

| Technique | Expected Characteristics |

| ¹H NMR | Two distinct doublets in the aromatic region (approx. 7.8-8.5 ppm). The protons ortho to the sulfoxide will be deshielded differently from those ortho to the nitro group, leading to a characteristic AA'BB' or simple doublet pattern depending on the resolution. |

| ¹³C NMR | Four signals in the aromatic region, corresponding to the ipso-carbon attached to the sulfoxide, the ipso-carbon attached to the nitro group, and the two distinct C-H carbons. |

| FT-IR (cm⁻¹) | Strong S=O stretch (approx. 1030-1070 cm⁻¹); Strong asymmetric and symmetric NO₂ stretches (approx. 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹); Aromatic C=C stretches (approx. 1400-1600 cm⁻¹); Aromatic C-H stretches (>3000 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 292. Expected fragmentation includes loss of O, NO, and NO₂. |

Note: NMR chemical shifts are predictions and should be confirmed with experimental data, typically using a solvent like DMSO-d₆.[4]

Reactivity and Potential Applications

The chemical behavior of this compound is dictated by its functional groups, making it a versatile intermediate in organic synthesis.

Core Reactivity

The sulfoxide group can be either oxidized to a sulfone or reduced to a sulfide. The electron-withdrawing nature of the two nitro groups deactivates the aromatic rings towards electrophilic substitution but activates them for nucleophilic aromatic substitution (SNAr), although less so than the corresponding sulfone.

Caption: Key reaction pathways for this compound.

Potential Applications

-

Polymer Science: The related compound, Bis(4-nitrophenyl) sulfone, is a monomer used in the synthesis of high-performance polyethersulfones via nucleophilic aromatic substitution.[2][5] While less reactive, the sulfoxide could potentially be explored for similar polymer applications.

-

Intermediate in Organic Synthesis: The primary value of this compound is as a synthon. The sulfoxide can be a precursor to the corresponding sulfone or sulfide, and the nitro groups can be reduced to amines, opening pathways to a wide range of derivatives, including dyes and pharmaceutical intermediates.

-

Asymmetric Synthesis: Sulfoxides can be chiral at the sulfur atom. While this specific compound is achiral, the sulfoxide functional group is a key component in chiral auxiliaries and ligands used in asymmetric catalysis.[3]

Safety, Handling, and Storage

Proper handling of this compound is imperative. While specific toxicity data for this exact compound is limited, data from closely related nitrophenyl and sulfonyl compounds suggest a cautious approach. Bis(4-nitrophenyl) sulfone is known to cause skin and eye irritation and may cause respiratory irritation.[6] Other related compounds like Bis(4-nitrophenyl) phosphate are classified as "Fatal if swallowed".[7][8]

-

Hazard Statements (Inferred):

-

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage is at refrigerator temperatures (2-8°C).[1]

Conclusion

This compound (CAS 1774-38-5) is a well-defined chemical intermediate with significant potential in synthetic chemistry. Its preparation via controlled oxidation of the parent sulfide is a straightforward and scalable process. The compound's true value lies in its reactivity, serving as a gateway to sulfones, sulfides, and, through reduction of the nitro groups, a variety of amino-substituted diaryl sulfoxides. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher intending to utilize this versatile molecule in their work.

References

-

PubChem. Bis(p-nitrophenyl) phosphate | C12H9N2O8P | CID 255. National Center for Biotechnology Information. [Link]

-

Ahmed, I. K., & Alchawishli, L. H. (2015). PTC For Nitro Displacement of Bis (M-Nitophenyl Sulphone) In the Synthesis a of Some New Polyethersulphone. American International Journal of Contemporary Research, 5(5). [Link]

-

LookChem. Cas 1156-50-9, BIS(4-NITROPHENYL) SULFONE.[Link]

-

PubChem. Bis(4-nitrophenyl) sulphone | C12H8N2O6S | CID 70871. National Center for Biotechnology Information. [Link]

-

PubChem. Bis(p-nitrophenyl) sulphite | C12H8N2O7S | CID 97408. National Center for Biotechnology Information. [Link]

-

precisionFDA. BIS(4-NITROPHENYL) SULFIDE. U.S. Food and Drug Administration. [Link]

-

Pharmaffiliates. CAS No : 1774-38-5 | Product Name : 4,4'-Sulfinylbis(nitrobenzene).[Link]

-

ResearchGate. ¹⁵N NMR chemical shifts of bis(para-nitrophenyl) amine (25) (ppm) (DMSO-d6).[Link]

-

MDPI. Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Cas 1156-50-9,BIS(4-NITROPHENYL) SULFONE | lookchem [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bis(4-nitrophenyl) sulphone | C12H8N2O6S | CID 70871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Thermal Stability of Bis(p-nitrophenyl) sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated thermal stability of bis(p-nitrophenyl) sulfoxide. In the absence of direct experimental literature data for this specific molecule, this document synthesizes information from analogous compounds, including nitroaromatics and diaryl sulfoxides, to postulate its thermal decomposition profile. It outlines the theoretical underpinnings of its stability, proposes likely decomposition pathways, and furnishes detailed, field-proven experimental protocols for researchers to rigorously determine its thermal properties. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the research, development, and handling of this and structurally related compounds, ensuring both safety and a thorough understanding of its material properties.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of a chemical entity is a critical parameter throughout the lifecycle of drug development. From synthesis and purification to formulation and long-term storage, understanding a compound's response to thermal stress is paramount for ensuring its identity, purity, and potency. For complex organic molecules such as this compound, which incorporates both the sulfoxide linkage and nitroaromatic moieties, a thorough evaluation of thermal liability is not merely a regulatory formality but a scientific necessity. The presence of nitro groups, often associated with energetic materials, and the reactive nature of the sulfoxide group suggest that this compound may exhibit complex thermal behavior.

This guide provides a projected thermal profile of this compound, drawing upon established principles of physical organic chemistry and data from structurally similar molecules. It further equips the researcher with the necessary experimental frameworks to validate these predictions and to construct a comprehensive thermal stability profile.

Molecular Structure and Predicted Thermal Liability

This compound (CAS No. 1774-38-5) possesses a molecular structure characterized by two p-nitrophenyl rings connected to a central sulfoxide group.

Key Structural Features Influencing Thermal Stability:

-

The Sulfoxide Bridge: The S=O bond is inherently polar and can be a reactive center. Thermal decomposition of sulfoxides can proceed through various mechanisms, including syn-elimination and radical pathways.

-

The p-Nitrophenyl Groups: The nitro group is a strong electron-withdrawing group, which can influence the bond dissociation energies within the aromatic ring and at the C-S bonds. Nitroaromatic compounds are known for their potential to undergo exothermic decomposition. The initial step in the decomposition of many nitroaromatics is the homolytic cleavage of the C-NO2 bond.[1]

Based on these features, the thermal decomposition of this compound is anticipated to be a multi-step process, potentially initiated at a moderately elevated temperature. The decomposition is expected to be exothermic, a characteristic feature of many nitroaromatic compounds.[2]

Postulated Thermal Decomposition Pathways

The thermal degradation of this compound can be hypothesized to proceed through several competing pathways. The following diagram illustrates a plausible decomposition cascade, which serves as a working hypothesis for experimental investigation.

Figure 1: Postulated initial decomposition pathways for this compound.

Pathway 1: C-S Bond Homolysis This pathway involves the initial cleavage of one of the carbon-sulfur bonds, which is often a primary thermal event in related diaryl sulfoxides. This would generate a p-nitrophenyl radical and a p-nitrophenylsulfinyl radical, which would then undergo further complex reactions.

Pathway 2: S=O Bond Cleavage An alternative initiation step could be the cleavage of the sulfur-oxygen double bond. This would lead to the formation of bis(p-nitrophenyl) sulfide and an oxygen radical. Bis(p-nitrophenyl) sulfide is a known compound with a melting point of 159-162 °C.[3]

The ultimate decomposition products are expected to be a complex mixture of gaseous species including oxides of nitrogen (NOx) and sulfur (SOx), carbon monoxide, and carbon dioxide, along with solid carbonaceous residue.

Experimental Determination of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of the thermal stability of this compound. The following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.

-

Temperature Program:

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Determine the temperature of maximum rate of mass loss (Tpeak) from the derivative of the TGA curve (DTG).

-

Expected Outcome: The TGA thermogram will reveal the temperature range over which the compound is stable and the stages of its decomposition. For comparison, the decomposition of a related compound, bis(4-nitrophenol)-2,4,6-triamino-1,3,5-triazine monohydrate, shows a rapid mass loss starting at 199.28 °C, attributed to the decomposition of the p-nitrophenol molecules.[4][5]

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and the enthalpy of decomposition.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to prevent the loss of volatile decomposition products.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Calculate the heat of fusion (ΔHfus) by integrating the area of the melting peak.

-

Determine the onset temperature of decomposition (Td,onset) from the start of the exothermic decomposition peak.

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area of the exothermic peak. A high exothermic decomposition energy can indicate potential hazards.[2]

-

Expected Outcome: The DSC thermogram will provide quantitative data on the energetics of melting and decomposition. A sharp melting endotherm followed by a large, sharp exotherm would be indicative of a compound that melts and then decomposes rapidly.

Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC).

Data Summary and Interpretation

The data obtained from TGA and DSC experiments should be compiled into a clear, tabular format for easy comparison and interpretation.

| Parameter | Symbol | Method | Anticipated Value/Observation | Significance |

| Melting Point | Tm | DSC | Endothermic peak | Provides information on purity and solid-state stability. |

| Heat of Fusion | ΔHfus | DSC | Integral of melting peak | Thermodynamic parameter of the solid-to-liquid phase transition. |

| Onset of Decomposition | Tonset | TGA | Temperature at initial mass loss | Defines the upper limit of thermal stability. |

| Decomposition Onset | Td,onset | DSC | Onset of exothermic event | Indicates the start of energetic decomposition. |

| Peak Decomposition Temp. | Tpeak | TGA (DTG) | Peak of the derivative curve | Temperature of maximum decomposition rate. |

| Enthalpy of Decomposition | ΔHd | DSC | Integral of exothermic peak | Quantifies the energy released during decomposition; a key safety parameter. |

| Mass Loss | % | TGA | Total mass loss | Correlates to the loss of volatile decomposition products. |

Causality Behind Experimental Choices

-

Inert vs. Oxidative Atmosphere: Conducting TGA in both nitrogen and air is crucial. A lower decomposition temperature in air would suggest that oxidation plays a significant role in the degradation mechanism.

-

Hermetically Sealed DSC Pans: This is to ensure that the enthalpy of decomposition is accurately measured and not underestimated due to the evaporation of the sample or its decomposition products.

-

Multiple Heating Rates: Performing TGA at different heating rates allows for the application of kinetic models (e.g., Flynn-Wall-Ozawa, Kissinger) to determine the activation energy of decomposition, providing deeper insights into the reaction kinetics.[4][5]

Conclusion and Recommendations

While direct experimental data on the thermal stability of this compound is not prevalent in the reviewed literature, a comprehensive thermal profile can be reliably constructed through the systematic application of the experimental protocols detailed in this guide. Based on the analysis of its structural components, it is prudent to handle this compound with the assumption that it may undergo exothermic decomposition at elevated temperatures.

For drug development professionals, it is strongly recommended to perform the described TGA and DSC analyses early in the development process. The resulting data will be invaluable for defining safe handling and storage conditions, informing process development, and ensuring the long-term stability of any formulation containing this molecule. Further analysis, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), can be employed to identify the evolved gaseous products, thereby providing experimental validation for the postulated decomposition pathways.

References

-

Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. (2016). Acta Physica Polonica A, 129(6), 1235-1241. [Link]

- Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (2012).

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). Organic Process Research & Development, 25(3), 547-554. [Link]

-

Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(ii) bipyridine-capped plasmonic nanoparticles. (2015). Dalton Transactions, 44(35), 15586-15593. [Link]

-

BIS(4-NITROPHENYL) SULFIDE. (n.d.). GSIS. [Link]

-

Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (1993). Defense Technical Information Center. [Link]

-

Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. (2016). Acta Physica Polonica A, 129(6), 1235-1241. [Link]

-

Pyrolysis of Organosulfur Compounds. (1984). International Journal of Chemical Kinetics, 16(7), 867-876. [Link]

-

Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (1993). OSTI.GOV. [Link]

-

Bis(4-nitrophenyl) phosphate | C12H9N2O8P | CID 255. (n.d.). PubChem. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Bis(p-nitrophenyl) phosphate | C12H9N2O8P | CID 255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(4-nitrophenyl) Sulfide | 1223-31-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Navigating the Synthesis and Handling of Bis(p-nitrophenyl) Sulfoxide: A Technical Guide to Safety and Precaution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(p-nitrophenyl) sulfoxide is an organic compound with potential applications in various research and development sectors. Its molecular structure, characterized by two nitrophenyl rings linked by a sulfoxide group, suggests a reactivity profile that necessitates a thorough understanding of its safety and handling precautions. This guide, compiled from a Senior Application Scientist's perspective, aims to provide an in-depth technical overview of the safe handling, storage, and disposal of this compound. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes data from structurally analogous compounds, namely bis(4-nitrophenyl) phosphate, bis(p-nitrophenyl) carbonate, and bis(4-nitrophenyl) sulphone, to extrapolate potential hazards and mitigation strategies. It is imperative to treat this compound with the utmost caution, assuming a hazard profile similar to or greater than its analogues until specific toxicological data becomes available.

Physicochemical Properties and Inferred Hazard Profile

| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |

| Molecular Formula | C₁₂H₈N₂O₅S | Based on the chemical name. |

| Appearance | Likely a solid at room temperature. | Analogues like bis(4-nitrophenyl) phosphate and carbonate are solids. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO. | Bis(4-nitrophenyl) phosphate is soluble in DMSO. |

| Thermal Stability | Potentially unstable at elevated temperatures. | Nitroaromatic compounds can be thermally sensitive and may decompose exothermically. Studies on related compounds show decomposition at elevated temperatures. |

Inferred GHS Hazard Classification:

Based on the hazard classifications of its analogues, this compound should be handled as a substance with the following potential hazards:

-

Acute Toxicity (Oral): Category 2 or 3 (Fatal or Toxic if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Repeated Exposure): Potential for organ damage with prolonged or repeated exposure.

Core Directive: A Proactive Approach to Safety

Given the informational gaps, a proactive and conservative approach to the handling of this compound is not just recommended, but essential. The core directive is to treat this compound as highly hazardous until proven otherwise through rigorous toxicological and safety evaluations.

Experimental Workflow: Risk Assessment and Mitigation

The following diagram outlines a self-validating system for handling this compound, ensuring that safety is integrated into every step of the experimental workflow.

Caption: Risk assessment and mitigation workflow for handling this compound.

Hazard Identification and Mechanistic Insights

The primary hazards associated with this compound are inferred from its structural components: the nitrophenyl groups and the sulfoxide linker.

-

Nitrophenyl Groups: The nitro functional group is a known toxophore. It can undergo metabolic reduction to form reactive nitroso and hydroxylamino intermediates, which can lead to methemoglobinemia and cellular damage. The presence of two such groups is likely to amplify this toxicity. 4-Nitrophenol, a potential hydrolysis or degradation product, is harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.

-

Sulfoxide Group: The sulfoxide group is polar and can participate in hydrogen bonding, which may influence the compound's biological interactions. While the sulfoxide group itself is not typically associated with high toxicity, its presence influences the overall electronic and steric properties of the molecule.

Potential Decomposition Pathway

Thermal decomposition of nitroaromatic compounds can be hazardous. While the specific decomposition pathway for this compound is not documented, a plausible route involves the cleavage of the C-S or S-O bonds, potentially generating reactive radical species and oxides of nitrogen and sulfur.

Caption: Plausible thermal decomposition of this compound.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is crucial for mitigating the risks associated with handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

| PPE Item | Specifications | Rationale |

| Gloves | Nitrile or neoprene, double-gloved. | Provides chemical resistance. Double gloving minimizes the risk of exposure due to tears or punctures. |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and solid particulates. A face shield offers broader protection. |

| Lab Coat | Flame-resistant, fully buttoned. | Protects skin and clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Necessary when handling the solid outside of a fume hood or if aerosolization is possible. |

Engineering Controls

-

Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Safety Shower and Eyewash Station: Must be readily accessible and tested regularly.

Step-by-Step Handling Protocol

-

Preparation: Before handling, review the safety information for analogous compounds. Ensure all necessary PPE is donned correctly.

-

Weighing: Conduct weighing of the solid compound within a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.

-

Dissolution: Add the solid to the solvent slowly and in small portions. Avoid splashing. If sonication is required, ensure the vessel is securely capped.

-

Reaction Setup: Perform all reactions in a fume hood. Use appropriate shielding if there is any potential for energetic decomposition.

-

Post-Reaction: Quench the reaction carefully. Be aware of potential off-gassing.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Storage and Disposal

Proper storage and disposal are critical to long-term safety.

-

Storage: Store in a tightly sealed, labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Based on data for a similar compound, storage at -20°C may be appropriate for long-term stability.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Due to its hazardous nature, it should be treated as hazardous waste. Do not dispose of it down the drain.

Conclusion

The handling of this compound requires a meticulous and informed approach to safety. While specific data for this compound is lacking, a conservative strategy based on the known hazards of its structural analogues provides a robust framework for minimizing risk. Researchers, scientists, and drug development professionals must prioritize a culture of safety, grounded in a thorough understanding of chemical properties and a commitment to rigorous handling protocols. Continuous vigilance and a proactive stance on safety are paramount when working with novel or under-characterized chemical entities.

References

- Carl ROTH. (n.d.).

Methodological & Application

The Strategic Application of Diaryl Sulfoxides in Modern Organic Synthesis: A Guide for Researchers

Introduction: Unveiling the Potential of Diaryl Sulfoxides

In the landscape of synthetic organic chemistry, the sulfoxide functional group is a cornerstone of versatility. While seemingly simple, its capacity for activation into highly electrophilic species has paved the way for a multitude of synthetic transformations. Among this class of reagents, diaryl sulfoxides, such as the archetypal diphenyl sulfoxide and its electronically modified analogue, bis(p-nitrophenyl) sulfoxide, represent a powerful toolkit for the discerning chemist. Although specific, documented applications of this compound are not widespread in the current literature, the principles governing its reactivity can be expertly demonstrated through the extensive studies on diphenyl sulfoxide. This guide will delve into the activation and application of diaryl sulfoxides, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their utility, particularly in the realm of complex carbohydrate synthesis.

The strategic placement of electron-withdrawing nitro groups in the para positions of this compound is anticipated to significantly modulate its electronic properties compared to diphenyl sulfoxide. This modification would render the sulfur atom more electrophilic, potentially influencing its reactivity upon activation and the stability of the resulting intermediates. While this guide will primarily focus on the well-established chemistry of diphenyl sulfoxide due to the wealth of available data, the underlying principles are directly applicable to understanding the potential reactivity of its nitrated congener.

Activation of Diaryl Sulfoxides: The Gateway to Enhanced Reactivity

The synthetic utility of diaryl sulfoxides is most profoundly realized upon their activation with a strong electrophile, most notably trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O).[1][2] This combination generates a highly reactive sulfonium species, which serves as the workhorse for subsequent chemical transformations.

The Mechanism of Activation: A Stepwise Perspective

The activation of a diaryl sulfoxide with triflic anhydride is a nuanced process that proceeds through the formation of key intermediates. Understanding this mechanism is paramount to appreciating the causality behind the experimental protocols and for troubleshooting synthetic challenges.

-

Initial Attack and Formation of a Sulfoxonium Intermediate: The reaction is initiated by the nucleophilic attack of the sulfoxide oxygen onto one of the electrophilic sulfur atoms of triflic anhydride. This displacement of a triflate anion leads to the formation of a highly reactive sulfoxonium triflate intermediate.

-

Formation of the Oxodisulfonium Dication: In a subsequent step, which is crucial for many of the observed reactions, a second molecule of the diaryl sulfoxide can displace the remaining triflate group, leading to the formation of a key oxodisulfonium (S-O-S) dication intermediate.[1][3] Isotopic labeling studies have provided substantial evidence for the existence of this intermediate.[1]

Application in Glycosylation: A Powerful Tool for Oligosaccharide Synthesis

One of the most significant applications of the diaryl sulfoxide/triflic anhydride system is in the activation of glycosyl donors for the formation of glycosidic bonds.[1][4][5] This methodology has become a staple in the synthesis of complex oligosaccharides and glycoconjugates, which are of immense interest in drug discovery and chemical biology.

The Causality of Glycosyl Donor Activation

The diaryl sulfoxide/triflic anhydride reagent combination can activate a wide array of glycosyl donors, including hemiacetals, thioglycosides, and glycals.[1] The underlying principle is the conversion of a relatively poor leaving group at the anomeric center (e.g., hydroxyl or thiophenyl) into a highly potent leaving group, thus facilitating nucleophilic attack by a glycosyl acceptor.

-

For Hemiacetals: The anomeric hydroxyl group is directly activated to form an anomeric oxosulfonium intermediate, which is an excellent leaving group.[4][5]

-

For Thioglycosides: The sulfur of the thioglycoside is activated, leading to its departure and the formation of a glycosyl cation or a species with significant oxocarbenium ion character.[6]

Experimental Protocol: Dehydrative Glycosylation of a Hemiacetal

This protocol provides a general procedure for the glycosylation of a glycosyl acceptor using a hemiacetal as the glycosyl donor, activated by diphenyl sulfoxide and triflic anhydride.[5]

Materials:

-

Glycosyl donor (hemiacetal, 1.0 equiv)

-

Glycosyl acceptor (1.2-1.5 equiv)

-

Diphenyl sulfoxide (2.8 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O, 1.4 equiv)

-

2,6-di-tert-butyl-4-methylpyridine (DTBMP, 3.0 equiv, as a non-nucleophilic proton scavenger)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Activated 4 Å molecular sieves

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor, diphenyl sulfoxide, DTBMP, and activated 4 Å molecular sieves.

-

Add anhydrous dichloromethane to achieve a suitable concentration (typically 0.05-0.1 M with respect to the glycosyl donor).

-

Cool the mixture to -60 °C in a dry ice/acetone bath.

-

Slowly add triflic anhydride dropwise to the stirred suspension. The reaction mixture may change color.

-

Stir the reaction at -60 °C for 30-60 minutes.

-

Add a solution of the glycosyl acceptor in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to proceed at -60 °C, monitoring its progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to several hours.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired oligosaccharide.

Self-Validation and Causality:

-

Low Temperature: The reaction is conducted at low temperatures to control the high reactivity of the activated species and to minimize side reactions.

-

Inert Atmosphere and Anhydrous Conditions: The reagents, especially triflic anhydride and the activated intermediates, are highly sensitive to moisture.

-

Non-nucleophilic Base: DTBMP is used to scavenge the triflic acid byproduct without competing with the glycosyl acceptor as a nucleophile.

-

Stoichiometry: The excess of diphenyl sulfoxide and triflic anhydride ensures the complete activation of the glycosyl donor.

Synthesis of Diaryl Sulfoxides

Diaryl sulfoxides are typically prepared by the controlled oxidation of the corresponding diaryl sulfides. A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions being crucial to prevent over-oxidation to the sulfone.

Protocol: Oxidation of Bis(4-nitrophenyl) sulfide

This protocol describes a general method for the selective oxidation of a diaryl sulfide to the corresponding sulfoxide using hydrogen peroxide.[7]

Materials:

-

Bis(4-nitrophenyl) sulfide (1.0 equiv)

-

Hydrogen peroxide (30% aqueous solution, 1.1-1.5 equiv)

-

Acetic acid or a suitable solvent

-

Catalyst (e.g., a phosphomolybdate hybrid, optional but can improve selectivity and rate)[7]

Procedure:

-

Dissolve bis(4-nitrophenyl) sulfide in the chosen solvent in a round-bottom flask.

-

If using a catalyst, add it to the solution.

-

Slowly add the hydrogen peroxide solution dropwise to the stirred mixture at room temperature. The reaction may be slightly exothermic.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with a saturated solution of sodium bisulfite (to quench any remaining peroxide) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography to obtain pure this compound.

Quantitative Data Summary

| Glycosyl Donor | Glycosyl Acceptor | Activating System | Solvent | Temp (°C) | Yield (%) | Ref. |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Isopropyl alcohol | Ph₂SO/Tf₂O | Toluene/CH₂Cl₂ | -60 | 85 | [5] |

| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ph₂SO/Tf₂O | CH₂Cl₂ | -78 | 94 | [6] |

Conclusion

The activation of diaryl sulfoxides with triflic anhydride provides a robust and versatile platform for a range of synthetic transformations, most notably in the challenging field of oligosaccharide synthesis. While the specific applications of this compound remain to be fully explored, the foundational principles established with diphenyl sulfoxide offer a clear roadmap for its potential use. The electron-withdrawing nature of the nitro groups in this compound is expected to enhance the electrophilicity of the activated species, a property that could be strategically exploited in future synthetic endeavors. By understanding the underlying mechanisms and adhering to meticulous experimental protocols, researchers can effectively harness the power of this class of reagents to advance their synthetic goals in the development of novel therapeutics and complex molecular architectures.

References

-

Fascione, M. A., Adshead, S. J., Mandal, P. K., & Turnbull, W. B. (2012). Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. The Journal of organic chemistry, 77(15), 6233–6244. [Link]

-

ResearchGate. (n.d.). Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible mechanisms for hydrolysis of activated sulfoxide intermediates.... Retrieved from [Link]

-

Digital Scholarship@UNLV. (n.d.). Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. Retrieved from [Link]

-

ACS Publications. (n.d.). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. Retrieved from [Link]

-

Codée, J. D. C., Litjens, R. E. J. N., van den Bos, L. J., Overkleeft, H. S., & van der Marel, G. A. (2005). Efficient glycosidation of a phenyl thiosialoside donor with diphenyl sulfoxide and triflic anhydride in dichloromethane. Organic letters, 7(15), 3371–3374. [Link]

-

ResearchGate. (n.d.). Triflic anhydride/ DBU mediated synthesis of unsymmetrical diaryl sulfide. Retrieved from [Link]

-

Fernández-Salas, J. A., Pulis, A. P., & Procter, D. J. (2016). Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis. Chemical Communications, 52(86), 12763–12766. [Link]

-

SciSpace. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. [Link]

-

Gin, D. Y., & Garcia, B. A. (2003). Dehydrative Glycosylation with Activated Diphenyl Sulfonium Reagents. Scope, Mode of C(1) Activation, and Stereocontrol. The Journal of organic chemistry, 68(18), 6964–6975. [Link]

-

ResearchGate. (n.d.). Efficient Glycosidation of a Phenyl Thiosialoside Donor with Diphenyl Sulfoxide and Triflic Anhydride in Dichloromethane. Retrieved from [Link]

-

ACS Publications. (2021). Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition. [Link]

-

LookChem. (n.d.). Cas 1156-50-9,BIS(4-NITROPHENYL) SULFONE. Retrieved from [Link]

-

ACS Publications. (n.d.). Dimethyl sulfoxide-trifluoroacetic anhydride. New reagent for oxidation of alcohols to carbonyls. Retrieved from [Link]

-

RSC Publishing. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Retrieved from [Link]

-

Garcia, B. A., Poole, J. L., & Gin, D. Y. (1997). Direct Glycosylations with 1-Hydroxy Glycosyl Donors using Trifluoromethanesulfonic Anhydride and Diphenyl Sulfoxide. Journal of the American Chemical Society, 119(32), 7597–7598. [Link]

-

Semantic Scholar. (n.d.). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Retrieved from [Link]

-

ResearchGate. (2015). PTC For Nitro Displacement of Bis (M-Nitophenyl Sulphone) In the Synthesis a of Some New Polyethersulphone. [Link]

-

MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]

- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

-

eScholarship.org. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

-

PubChem. (n.d.). Bis(4-nitrophenyl) sulphone. Retrieved from [Link]

Sources

- 1. Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxide" by Jun Y. Kang and Hai Huang [oasis.library.unlv.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient Glycosidation of a Phenyl Thiosialoside Donor with Diphenyl Sulfoxide and Triflic Anhydride in Dichloromethane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note & Protocol: A Guide to the Deoxygenation of Bis(p-nitrophenyl) Sulfoxide

Introduction: The Strategic Importance of Sulfide Synthesis

The deoxygenation of sulfoxides to their corresponding sulfides is a fundamental and highly significant transformation in modern organic synthesis. Sulfides are not merely intermediates; they are crucial structural motifs in a vast array of biologically active molecules, pharmaceuticals, and advanced materials.[1][2][3][4][5] Their unique electronic properties, arising from the sulfur atom's lone pairs, often play a pivotal role in modulating intermolecular interactions with biological targets such as proteins.[4] The conversion from a stable, often crystalline, and easily handled sulfoxide precursor offers a strategic advantage in multi-step syntheses.

This guide focuses on the deoxygenation of bis(p-nitrophenyl) sulfoxide. This particular substrate is an excellent model for study due to its crystalline nature and the presence of electron-withdrawing nitro groups. The successful reduction of this compound demonstrates the robustness and chemoselectivity of a protocol, as the nitro groups must remain intact. This document provides a comprehensive overview of the mechanistic principles, a comparative analysis of prevalent methodologies, and a detailed, field-proven protocol for researchers, scientists, and professionals in drug development.

Mechanistic Rationale: Activating the Sulfoxide for Oxygen Removal

The core principle behind most sulfoxide deoxygenations is the initial "activation" of the sulfoxide oxygen. The S=O bond is relatively stable; therefore, the oxygen must be converted into a better leaving group. A highly effective and common strategy involves the use of an activating agent, such as thionyl chloride (SOCl₂), in concert with a reducing agent or oxygen scavenger.[4][6]

The reaction proceeds through a distinct, two-stage process:

-

Activation Stage: The nucleophilic oxygen of the sulfoxide attacks the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfonium salt intermediate. This intermediate is primed for subsequent nucleophilic attack.[2][4][5]

-

Reduction Stage: A reducing agent, in this case, triethylamine (Et₃N), attacks the activated complex. Mechanistic studies have revealed that triethylamine functions as an electron-donating reductant.[4] This facilitates the collapse of the intermediate, leading to the formation of the desired sulfide, sulfur dioxide, and chlorinated byproducts.

This mechanistic pathway is visualized below.

Caption: Mechanism of sulfoxide deoxygenation using SOCl₂ and Et₃N.

Comparative Analysis of Deoxygenation Methodologies

A variety of reagents can achieve sulfoxide deoxygenation. The choice of method depends on factors like substrate scope, functional group tolerance, cost, and operational simplicity. The following table summarizes several common protocols.

| Reagent System | Typical Solvent | Temperature | Advantages | Disadvantages |

| SOCl₂ / Et₃N [4] | THF or DCM | 0 °C to RT | Fast, high-yielding, uses inexpensive reagents, good functional group tolerance. | SOCl₂ is corrosive and moisture-sensitive. |

| SOCl₂ / PPh₃ [6] | THF | Room Temp. | Mild conditions, effective for a range of sulfoxides. | Stoichiometric triphenylphosphine oxide byproduct can complicate purification. |

| Oxalyl Chloride / Vinyl Ether [5][7] | DCM | Room Temp. | Forms volatile byproducts (CO, CO₂), simplifying workup.[7] | Oxalyl chloride is toxic and moisture-sensitive. |

| Tf₂O / KI [6] | Acetonitrile | Room Temp. | Highly effective and chemoselective for various functional groups.[6] | Triflic anhydride (Tf₂O) is expensive and highly reactive. |

| NaBH₄ / I₂ [6] | Anhydrous THF | N/A | Chemoselective, tolerates esters and nitriles.[6] | Requires careful handling of iodine and borohydride. |

| Photocatalytic Methods [1][3] | Organic Solvents | Room Temp. | Extremely mild conditions, driven by visible light, high functional group tolerance.[1][3] | Requires specialized photocatalysts (e.g., Iridium complexes) and equipment. |

For the deoxygenation of this compound, the SOCl₂ / Et₃N system is selected for the detailed protocol due to its high efficiency, cost-effectiveness, and straightforward procedure.

Detailed Experimental Protocol

Title: Deoxygenation of this compound using Thionyl Chloride and Triethylamine

Objective: To provide a step-by-step methodology for the efficient and clean conversion of this compound to bis(p-nitrophenyl) sulfide with high yield and purity.

Materials and Reagents:

-

This compound (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Thionyl chloride (SOCl₂, 1.2 eq), freshly distilled

-

Triethylamine (Et₃N, 2.5 eq), freshly distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

-

Round-bottom flask with stir bar

-

Septa and nitrogen/argon inlet

-

Syringes for reagent addition

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Glassware for column chromatography

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for sulfoxide deoxygenation.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 3.40 mmol, 1.0 eq). Seal the flask with a septum and purge with an inert atmosphere (nitrogen or argon).

-

Dissolution: Add anhydrous DCM (approx. 15 mL) via syringe to dissolve the sulfoxide completely.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.

-

Thionyl Chloride Addition: While stirring vigorously, add thionyl chloride (e.g., 0.30 mL, 4.08 mmol, 1.2 eq) dropwise over 2-3 minutes using a syringe. A slight color change may be observed. Stir the mixture for an additional 5 minutes at 0 °C.

-

Triethylamine Addition: Slowly add triethylamine (e.g., 1.18 mL, 8.50 mmol, 2.5 eq) dropwise to the reaction mixture. The addition is exothermic; maintain the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting sulfoxide. The reaction is typically complete within 1-2 hours.

-

Quenching and Workup: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution (approx. 20 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to afford pure bis(p-nitrophenyl) sulfide as a yellow solid.

Self-Validation and Trustworthiness: Confirming Success

A protocol's trustworthiness is established by its reproducibility and the unambiguous characterization of its outcome.

-

Reaction Monitoring: The primary method for in-process validation is Thin-Layer Chromatography (TLC) . The starting sulfoxide is significantly more polar than the product sulfide. A successful reaction will show the complete disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the sulfide.

-

Product Characterization: The identity and purity of the isolated product must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The chemical shifts of the aromatic protons adjacent to the sulfur atom will differ between the sulfoxide and the sulfide.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the loss of a single oxygen atom (a difference of 16 Da) from the starting material.

-

Melting Point (MP): A sharp melting point consistent with the literature value indicates high purity.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic strong S=O stretching band (typically around 1050 cm⁻¹) is definitive proof of deoxygenation.

-

Conclusion

This application note provides a robust and reliable framework for the deoxygenation of this compound. The featured protocol, utilizing thionyl chloride and triethylamine, is efficient, scalable, and employs readily available reagents. By understanding the underlying mechanism and adhering to the detailed experimental and validation procedures, researchers can confidently execute this critical transformation, enabling the synthesis of valuable sulfide-containing molecules for a wide range of applications in chemical and pharmaceutical development.

References

-

Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. Retrieved from [Link]

-

McDonagh, J., et al. (2020). Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications. ACS Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Deoxygenation of sulfoxides to the sulfides. [Image attached to a publication]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

-

McDonagh, J., et al. (2020). Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications. National Institutes of Health (NIH). Retrieved from [Link]

-

Nikpour, F., & Saberi, D. (2012). A very useful and mild method for the deoxygenation of sulfoxide to sulfide with silica bromide as heterogeneous promoter. Taylor & Francis Online. Retrieved from [Link]

-

Wang, Y., et al. (2024). An efficient and practical deoxygenation of sulfoxides to sulfides enabled by Et3N and SOCl2. Organic & Biomolecular Chemistry - RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). The deoxygenation of sulfoxides using Woollins' reagent (WR). [Image attached to a publication]. Retrieved from [Link]

-

Tian, C., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

Fernández, I., et al. (2021). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. MDPI. Retrieved from [Link]

-

Yoon, C. M., et al. (2005). Deoxygenation of Sulfoxide and Aza-aromatic N-Oxide Using a Protocol of Indium and Acyl Chloride. Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki, K., et al. (2015). Photoredox catalysis for oxygenation/deoxygenation between sulfides and sulfoxides by visible-light-responsive polyoxometalates. RSC Publishing. Retrieved from [Link]

-

Hobisch, M., et al. (2020). Synthesis of Enantiopure Sulfoxides by Concurrent Photocatalytic Oxidation and Biocatalytic Reduction. National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triethyl amine as an effective reducing agent for sulfoxide deoxygenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of Sulfoxides [organic-chemistry.org]

- 7. Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents [mdpi.com]

Metal-catalyzed imination of bis(p-nitrophenyl) sulfoxide

Application Note & Protocol

Topic: Metal-Catalyzed Imination of Bis(p-nitrophenyl) Sulfoxide: A Comprehensive Guide to Synthesis and Mechanism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of sulfilimines, nitrogen analogs of sulfoxides, is a critical transformation in modern organic chemistry and medicinal chemistry.[1] These compounds serve as versatile synthetic intermediates, notably as precursors to sulfoximines, a pharmacophore of growing importance. This document provides a detailed guide to the metal-catalyzed imination of this compound, a challenging electron-deficient substrate. We present field-proven protocols using both rhodium and copper catalysts, explain the causality behind experimental choices, and offer insights into reaction optimization and troubleshooting. This guide is designed to empower researchers to confidently perform and adapt these powerful catalytic methods.

Introduction: The Strategic Importance of Sulfilimine Synthesis

Sulfilimines have garnered significant interest due to their presence in natural products and their utility as building blocks in pharmaceutical development.[1] Traditionally, the synthesis of sulfilimines involves the imination of sulfides.[1][2] However, these methods often require harsh oxidative conditions that can limit their functional group tolerance and practical application.[1]

A more direct and elegant approach is the metal-catalyzed imination of sulfoxides. This transformation allows for the direct installation of a nitrogen group onto a pre-existing sulfoxide moiety, providing a convergent route to complex molecules. The reaction is particularly valuable for accessing N-protected sulfilimines, which can be readily converted to other high-oxidation-state sulfur compounds.[3]

The substrate of focus, this compound, presents a unique challenge due to the strong electron-withdrawing nature of its two nitro groups. This electronic property deactivates the sulfur center towards electrophilic attack, making the imination process more demanding. A successful catalytic system must be highly efficient to overcome this reduced nucleophilicity. This guide will explore robust catalytic systems capable of effecting this challenging transformation.

Mechanistic Rationale and Catalyst Selection

The metal-catalyzed imination of a sulfoxide proceeds via the formation of a highly reactive metal-nitrene (or metal-imido) intermediate. This intermediate is generated in situ from a stable nitrene precursor, and the metal catalyst facilitates the transfer of the nitrene group to the sulfur atom of the sulfoxide.

Key Catalytic Systems:

Several transition metals, including Rhodium (Rh), Copper (Cu), and Iron (Fe), have been shown to effectively catalyze this transformation.[4][5] The choice of catalyst is a critical parameter that influences reaction efficiency, cost, and substrate scope.

-

Rhodium Catalysts (e.g., Rh₂(OAc)₄): Dirhodium(II) complexes are exceptionally effective for nitrene transfer reactions. They readily react with nitrene precursors, such as diazo compounds or iminoiodinanes, to form the active rhodium-nitrene species.[6][7] While highly efficient, the cost of rhodium can be a consideration for large-scale synthesis.

-

Copper Catalysts (e.g., CuI, Cu(OTf)₂): Copper catalysts represent a more economical and environmentally benign alternative to rhodium.[8] Copper-catalyzed systems are versatile and have been successfully employed in a wide range of C-N and S-N bond-forming reactions, including Ullmann-type and Chan-Lam couplings.[6][8]

-

Iron Catalysts (e.g., Fe(acac)₃): Iron is an abundant, inexpensive, and low-toxicity metal, making it an attractive choice for sustainable chemistry. Iron catalysts have demonstrated efficacy in the imination of both sulfides and sulfoxides, often using hypervalent iodine reagents as the oxidant and nitrogen source.[5][9]

Selection of the Nitrene Precursor:

The nitrogen source is equally as important as the metal catalyst. The most common precursors are those that generate a transient electrophilic nitrene species upon activation. A widely used strategy involves the combination of a primary amide or sulfonamide with a hypervalent iodine(III) reagent, such as iodosylbenzene (PhIO) or phenyliodine diacetate (PIDA), which generates an iminoiodinane (PhI=NR) in situ.[4]

The overall transformation can be summarized as follows:

Ar₂S=O + "NR" (Nitrene Precursor) --[Metal Catalyst]--> Ar₂S(=O)=NR

Below is a diagram illustrating the general workflow for this catalytic process.

Caption: General experimental workflow for metal-catalyzed sulfoxide imination.

Detailed Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Metal catalysts and hypervalent iodine reagents should be handled with care.

Protocol 1: Rhodium-Catalyzed Imination

This protocol leverages the high catalytic activity of dirhodium(II) tetraacetate for the imination of the electron-deficient sulfoxide.

Materials and Reagents:

| Reagent/Material | Supplier (Example) | Purity/Grade | CAS Number |

| This compound | Sigma-Aldrich | >98% | 5453-92-9 |

| p-Toluenesulfonamide (TsNH₂) | Sigma-Aldrich | >99% | 70-55-3 |

| Iodosylbenzene (PhIO) | Sigma-Aldrich | 97% | 536-80-1 |

| Dirhodium(II) tetraacetate (Rh₂(OAc)₄) | Strem Chemicals | 98% | 15956-28-2 |

| Magnesium Oxide (MgO), light | Sigma-Aldrich | Reagent Grade | 1309-48-4 |

| Dichloromethane (DCM), anhydrous | Acros Organics | >99.8%, DriSolv | 75-09-2 |

| Celite® 545 | Sigma-Aldrich | --- | 61790-53-2 |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (294 mg, 1.0 mmol, 1.0 equiv.), p-toluenesulfonamide (205 mg, 1.2 mmol, 1.2 equiv.), and light magnesium oxide (161 mg, 4.0 mmol, 4.0 equiv.).

-

Catalyst Addition: Add dirhodium(II) tetraacetate (9 mg, 0.02 mmol, 2 mol%).

-

Solvent and Reagent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add 15 mL of anhydrous dichloromethane via syringe. Stir the resulting suspension vigorously.

-

Initiation: Add iodosylbenzene (308 mg, 1.4 mmol, 1.4 equiv.) to the suspension in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting sulfoxide is consumed (typically 12-24 hours).

-

Work-up: Upon completion, dilute the reaction mixture with 20 mL of dichloromethane. Filter the suspension through a pad of Celite® to remove insoluble solids. Wash the Celite® pad with an additional 10 mL of dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-tosyl sulfilimine product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Copper-Catalyzed Imination

This protocol provides a more cost-effective method using a common copper(I) catalyst. It may require slightly elevated temperatures to achieve comparable conversion for this deactivated substrate.

Materials and Reagents:

| Reagent/Material | Supplier (Example) | Purity/Grade | CAS Number |

| This compound | Sigma-Aldrich | >98% | 5453-92-9 |

| N-Fluorobenzenesulfonimide (NFSI) | Sigma-Aldrich | >98% | 133745-75-2 |

| Copper(I) Iodide (CuI) | Sigma-Aldrich | 99.99% trace metals | 7681-65-4 |

| 1,10-Phenanthroline | Sigma-Aldrich | ≥99% | 66-71-7 |

| Cesium Carbonate (Cs₂CO₃) | Sigma-Aldrich | 99.9% | 534-17-8 |

| 1,4-Dioxane, anhydrous | Acros Organics | >99.8%, DriSolv | 123-91-1 |

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (147 mg, 0.5 mmol, 1.0 equiv.), Copper(I) Iodide (10 mg, 0.05 mmol, 10 mol%), 1,10-phenanthroline (18 mg, 0.1 mmol, 20 mol%), and Cesium Carbonate (244 mg, 0.75 mmol, 1.5 equiv.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (189 mg, 0.6 mmol, 1.2 equiv.) and 5 mL of anhydrous 1,4-dioxane.

-

Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 50 °C. Stir the mixture vigorously.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with 20 mL of ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

-

Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography to yield the desired N-benzenesulfonyl sulfilimine.

-

Characterization: Confirm the structure of the product using standard analytical techniques (NMR, HRMS).

Comparative Data and Optimization Insights

The optimal conditions for the imination of this compound can vary. The following table provides a summary of key parameters and expected trends based on literature for related diaryl sulfoxides.[4][10]

| Parameter | Rhodium-Catalyzed System | Copper-Catalyzed System | Rationale & Optimization Insights |

| Catalyst Loading | 1-2 mol% | 5-10 mol% | Rhodium's higher turnover frequency allows for lower catalyst loadings. For the Cu system, increasing loading to 15 mol% may improve yield for this deactivated substrate, but screen for cost-effectiveness. |

| Nitrene Source | TsNH₂ + PhIO | NFSI or other N-sources | The in situ generation of PhI=NTs is highly effective with Rh(II). Copper systems are versatile and can accommodate various nitrogen sources; screening different sulfonamides or carbamates may be beneficial.[8] |

| Solvent | Dichloromethane (DCM) | Dioxane, Toluene, or Acetonitrile | DCM is a standard choice for Rh-catalyzed nitrene transfers. The higher boiling point of dioxane is often necessary for Cu-catalyzed reactions to proceed at a reasonable rate. |

| Temperature | Room Temperature | 50-80 °C | The high reactivity of the Rh-nitrene intermediate allows the reaction to proceed at ambient temperature. The copper protocol requires thermal energy to facilitate the catalytic cycle. |

| Typical Yield | Moderate to Good | Moderate | Due to the electron-deficient nature of the substrate, yields may be lower than for electron-rich sulfoxides. Careful optimization of base, ligand (for Cu), and temperature is crucial. |

Proposed Catalytic Cycle (Rhodium-Catalyzed)

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The proposed mechanism for the Rh₂(OAc)₄-catalyzed imination with an in situ generated iminoiodinane is depicted below.

Caption: Proposed catalytic cycle for Rh(II)-catalyzed sulfoxide imination.

Causality Explained:

-

Catalyst Activation: The active Rh(II) catalyst reacts with the iminoiodinane (formed from TsNH₂ and PhIO) to generate a key rhodium-nitrene intermediate, releasing iodobenzene as a byproduct.

-

Substrate Coordination: The electron-rich sulfur atom of the sulfoxide attacks the electrophilic nitrogen of the Rh-nitrene complex, forming a sulfur ylide intermediate.

-

Nitrene Transfer: This intermediate undergoes intramolecular nitrene transfer to the sulfur atom.

-

Product Release & Catalyst Regeneration: The N-tosyl sulfilimine product dissociates, regenerating the active Rh₂(OAc)₄ catalyst to re-enter the catalytic cycle.

References

-

Copper-Catalyzed Sulfur Alkylation of Sulfenamides with N-Sulfonylhydrazones. Organic Letters - ACS Publications. Available at: [Link]

-

Comparative study of metal-catalyzed iminations of sulfoxides and sulfides. PubMed. Available at: [Link]

-

Sulfilimine synthesis by C-S coupling reaction or sulfinimidoylation. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Sulfilimines via Aryne and Cyclohexyne Intermediates. Organic Letters. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Sulfoxides. Organic Chemistry Portal. Available at: [Link]

-

Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Copper-Catalyzed Reductive Deimination of Sulfoximines to Sulfoxides. Request PDF. Available at: [Link]

-

Functionalization of Sulfur-Nitrogen compounds and the synthesis of an allicin analogue. RWTH Publications. Available at: [Link]

-

Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition. Organic Letters - ACS Publications. Available at: [Link]

-